1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine
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Overview
Description
1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 3-methylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure from which many derivatives are synthesized.
N-Methylpiperidine: Similar in structure but with different alkyl substituents.
3-Methylpentan-2-ylamine: Shares the same alkyl group but lacks the piperidine ring
Uniqueness: 1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine is unique due to its specific combination of the piperidine ring and the 3-methylpentan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H26N2 |
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Molecular Weight |
198.35 g/mol |
IUPAC Name |
1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-5-10(2)11(3)13-12-6-8-14(4)9-7-12/h10-13H,5-9H2,1-4H3 |
InChI Key |
BSNNOZDHAUFZCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1CCN(CC1)C |
Origin of Product |
United States |
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